molecular formula C10H9F3O B119097 3-(Trifluoromethyl)phenylacetone CAS No. 21906-39-8

3-(Trifluoromethyl)phenylacetone

Cat. No. B119097
CAS RN: 21906-39-8
M. Wt: 202.17 g/mol
InChI Key: JPHQCDCEBDRIOL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)phenylacetone is a chemical compound that belongs to the class of organic compounds known as trifluoromethylated aromatics. These compounds are characterized by the presence of a trifluoromethyl group (-CF3) attached to an aromatic ring. The trifluoromethyl group is known for its electron-withdrawing properties and its ability to influence the physical and chemical properties of the molecules to which it is attached.

Synthesis Analysis

The synthesis of trifluoromethylated compounds can be complex due to the reactivity of the trifluoromethyl group. However, research has shown that certain precursors like trifluorotriacetic acid lactone and hexafluorodehydroacetic acid can be used to synthesize a variety of azaheterocycles and aminoenones . Another approach involves the modified Gomberg condensation, which was used to synthesize 3-(Trifluoromethyl)-1,1′-biphenyl from 3-trifluoromethylaniline . Although not directly related to 3-(Trifluoromethyl)phenylacetone, these methods provide insight into the synthetic strategies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is significantly influenced by the trifluoromethyl group. For instance, Tris[3, 5-bis(trifluoromethyl)phenyl]arsine oxide exhibits a phase transition from a trigonal space group to a monoclinic space group when cooled from 293 K to 100 K . This indicates that the trifluoromethyl groups can affect the overall molecular conformation and crystal packing of the compound.

Chemical Reactions Analysis

Trifluoromethylated compounds are known to participate in various chemical reactions. The study on the reactions of trifluorotriacetic acid lactone and hexafluorodehydroacetic acid with amines resulted in the formation of 2,6-bis(trifluoromethyl)-4-pyridones and aminoenones, which could further react with active methylene compounds to form fluorinated merocyanine dyes . This demonstrates the reactivity of trifluoromethylated compounds in nucleophilic attacks and their potential to form complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are largely defined by the presence of the trifluoromethyl group. For example, the disordered fluorine atoms of the trifluoromethyl groups in Tris[3, 5-bis(trifluoromethyl)phenyl]arsine oxide suggest rotational motion at room temperature, which slows down and becomes localized at lower temperatures . This behavior can influence the compound's solubility, boiling point, and stability. Additionally, the electron-withdrawing nature of the trifluoromethyl group can affect the acidity and reactivity of adjacent functional groups in the molecule.

Scientific Research Applications

  • Photoinduced Aromatic Trifluoromethylation : A study described a metal- and oxidant-free photochemical strategy for trifluoromethylation of unactivated arenes and heteroarenes. This process can be conducted under ultraviolet or visible light irradiation using photoexcited aliphatic ketones like acetone and diacetyl as radical initiators (Li et al., 2016).

  • Synthesis of Substituted 2-Phenylnaphthalenes : Another research demonstrated the synthesis of 2-phenylnaphthalenes from phenylacetones. The process involves a tandem aldol condensation-intramolecular Friedel-Crafts cyclization (Cotelle & Catteau, 1997).

  • Sonochemical Enantioselective Hydrogenation : An investigation into the enantioselective sonochemical hydrogenation of trifluoromethyl ketones over platinum catalysts was conducted. This reaction produced (R)-alcohol as a major product (Balázsik et al., 1999).

  • Synthesis of p-Substituted Carboxylic Acid Derivatives : Research into the synthesis of para-substituted carboxylic acid derivatives showed the formation of phenylacetone compounds through decarboxylation. This process uses the Wadsworth-Emmons (Wittig-Horner) reaction with corresponding phosphonates (Franke et al., 1975).

  • Trifluoromethyl Complexes and Arylboronic Acids : A study reported the synthesis and characterization of copper trifluoromethyl complexes. These complexes show potential in trifluoromethylating aryl and heteroaryl boronic acids under mild conditions (Zhang & Bie, 2016).

  • Superparamagnetic Nanoparticles in α‐Arylation : Research involved using superparamagnetic CuFe2O4 nanoparticles as a solid catalyst for the α‐arylation reaction of acetylacetone with iodobenzene, forming phenylacetone as the principal product. This showcases the potential of nanoparticles in catalysis (Nguyen et al., 2014).

  • Indirect Trifluoromethylation to Generate Isocoumarin Skeletons : An innovative method was introduced for constructing 3-trifluoromethyl isocoumarin skeletons, crucial in bioactive molecules, using an indirect trifluoromethylation reagent (Zhou et al., 2020).

  • Fluoro- and Oxy-trifluoromethylation of Arylacetylenes : A technique for one-step concurrent fluoro-trifluoromethylation of arylacetylenes was developed, enabling the synthesis of various functionalized trifluoromethylated Z-alkenes (Zhang et al., 2017).

  • Rh Nanoparticle Catalysts in Hydrogenation : A study showcased the hydrogenation of phenylacetone to cyclohexylacetone using Rh nanoparticles and phosphine ligand additives, achieving selective reduction of the aromatic ring (Snelders et al., 2012).

  • Oxidative Trifluoromethylation and Trifluoromethylthiolation : This research highlighted the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals, detailing oxidative trifluoromethylation reactions with various substrates (Chu & Qing, 2014).

Safety And Hazards

3-(Trifluoromethyl)phenylacetone is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and consult a physician .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHQCDCEBDRIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176320
Record name 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)phenylacetone

CAS RN

21906-39-8
Record name 1-[3-(Trifluoromethyl)phenyl]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21906-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(alpha,alpha,alpha-Trifluoro-m-tolyl)acetone
Source EPA DSSTox
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Record name 1-(α,α,α-trifluoro-m-tolyl)acetone
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Record name 1-(α,α,α-Trifluoro-m-tolyl)-2-propanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
Y Kodama, S Imai, J Fujimoto, K Sato, N Mase… - Chemical …, 2021 - pubs.rsc.org
Described here is the first stereoselective synthesis of highly functionalized chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid (ααAA). This synthesis requires …
Number of citations: 3 pubs.rsc.org
MM Musa, O Bsharat, I Karume, C Vieille… - European Journal of …, 2018 - Wiley Online Library
Here, we report the asymmetric reduction of selected phenyl‐ring‐containing ketones by various single‐ and dual‐site mutants of Thermoanaerobacter pseudoethanolicus secondary …
W Yan, HM Ge, G Wang, N Jiang… - Proceedings of the …, 2014 - National Acad Sciences
The Pictet–Spengler (PS) reaction constructs plant alkaloids such as morphine and camptothecin, but it has not yet been noticed in the fungal kingdom. Here, a silent fungal Pictet–…
Number of citations: 60 www.pnas.org
OF Bsharat - 2016 - search.proquest.com
The asymmetric reduction of selected phenyl-ring-containing ketones by various mutants of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH) was studied …
Number of citations: 0 search.proquest.com
X Wu, X Li, A Zanotti‐Gerosa, A Pettman… - … A European Journal, 2008 - Wiley Online Library
Asymmetric transfer hydrogenation (ATH) of ketones by formate in neat water is shown to be viable with Rh‐TsDPEN and Ir‐TsDPEN catalysts, derived in situ from [Cp*MCl 2 ] 2 (M=Rh, …
P Caldirola, P Zandberg, R Mannhold… - European journal of …, 1993 - Elsevier
Chemically, prenylamine belongs to the diphenylalkylamine class. Compounds of this class are calcium antagonists with a broad spectrum of activities due to their influence on both …
Number of citations: 2 www.sciencedirect.com
S Turanlı, E Nalbat, D Lengerli, K İbiş… - ACS …, 2022 - ACS Publications
The vicinal diaryl heterocyclic framework has been widely used for the development of compounds with significant bioactivities. In this study, a series of diaryl heterocycles were …
Number of citations: 9 pubs.acs.org
C Chen, L Xu, L Wang, SS Li - Organic & Biomolecular Chemistry, 2018 - pubs.rsc.org
An environmentally benign cascade redox-neutral process was developed for the efficient construction of pharmaceutically significant spirocyclic tetrahydro-quinolines via a 3-step …
Number of citations: 23 pubs.rsc.org
KG Nelson - 2018 - search.proquest.com
Alpha-tetrasubstituted amines are found in numerous natural products and drug therapies. Variants are typically accessed through multiple steps: synthesis and isolation of the …
Number of citations: 3 search.proquest.com
E Garcı́a-Urdiales, F Rebolledo, V Gotor - Tetrahedron: Asymmetry, 2000 - Elsevier
Enzymatic aminolysis of racemic secondary alcohol ester derivatives with racemic amines leads to the resolution, in one reaction, of the alcohol and the amine with very high …
Number of citations: 28 www.sciencedirect.com

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